1-Bromo-4-(prop-2-yn-1-yloxy)benzene
Overview
Description
1-Bromo-4-(prop-2-yn-1-yloxy)benzene is an organic compound with the molecular formula C9H7BrO It is a brominated derivative of phenol, where the bromine atom is attached to the benzene ring, and a prop-2-yn-1-yloxy group is attached to the para position relative to the bromine
Preparation Methods
The synthesis of 1-Bromo-4-(prop-2-yn-1-yloxy)benzene typically involves the reaction of 4-bromophenol with propargyl bromide in the presence of a base such as potassium carbonate (K2CO3) and a solvent like acetone. The reaction proceeds via an S_N2 mechanism, where the phenoxide ion formed from 4-bromophenol attacks the carbon atom of propargyl bromide, resulting in the formation of the desired product .
Reaction Conditions:
Reactants: 4-bromophenol, propargyl bromide
Base: Potassium carbonate (K2CO3)
Solvent: Acetone
Temperature: Room temperature to reflux conditions
Yield: Moderate to high (53-85%)
Chemical Reactions Analysis
1-Bromo-4-(prop-2-yn-1-yloxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The prop-2-yn-1-yloxy group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The alkyne group can be reduced to alkenes or alkanes using hydrogenation catalysts.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), mild heating
Oxidation: Oxidizing agents (e.g., KMnO4, PCC), solvents (e.g., dichloromethane)
Reduction: Hydrogen gas, palladium or platinum catalysts, solvents (e.g., ethanol)
Major Products:
- Substituted benzene derivatives
- Carbonyl compounds
- Reduced alkenes or alkanes
Scientific Research Applications
1-Bromo-4-(prop-2-yn-1-yloxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(prop-2-yn-1-yloxy)benzene depends on its specific application. In biological systems, it may exert its effects by interacting with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it has been shown to inhibit urease enzyme activity, which is crucial for certain bacterial functions .
Molecular Targets and Pathways:
Enzymes: Urease, other metabolic enzymes
Pathways: Metabolic pathways involving enzyme inhibition
Comparison with Similar Compounds
1-Bromo-4-(prop-2-yn-1-yloxy)benzene can be compared with other similar compounds, such as:
1-Bromo-3-(prop-2-yn-1-yloxy)benzene: Similar structure but with the prop-2-yn-1-yloxy group at the meta position.
4-Bromo-2-chloro-1-(prop-2-yn-1-yloxy)benzene: Contains an additional chlorine atom, which may alter its reactivity and applications.
1-(tert-Butyl)-4-(prop-2-yn-1-yloxy)benzene: Contains a tert-butyl group, which can influence its steric and electronic properties
Properties
IUPAC Name |
1-bromo-4-prop-2-ynoxybenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c1-2-7-11-9-5-3-8(10)4-6-9/h1,3-6H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMUGKCHFFQLEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90438914 | |
Record name | 1-bromo-4-(prop-2-yn-1-yloxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90438914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33133-45-8 | |
Record name | 1-bromo-4-(prop-2-yn-1-yloxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90438914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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